(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 622360-91-2
VCID: VC7713877
InChI: InChI=1S/C21H14O5/c1-13-5-2-3-6-14(13)11-19-20(22)16-9-8-15(12-18(16)26-19)25-21(23)17-7-4-10-24-17/h2-12H,1H3/b19-11-
SMILES: CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4
Molecular Formula: C21H14O5
Molecular Weight: 346.338

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

CAS No.: 622360-91-2

Cat. No.: VC7713877

Molecular Formula: C21H14O5

Molecular Weight: 346.338

* For research use only. Not for human or veterinary use.

(Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate - 622360-91-2

Specification

CAS No. 622360-91-2
Molecular Formula C21H14O5
Molecular Weight 346.338
IUPAC Name [(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate
Standard InChI InChI=1S/C21H14O5/c1-13-5-2-3-6-14(13)11-19-20(22)16-9-8-15(12-18(16)26-19)25-21(23)17-7-4-10-24-17/h2-12H,1H3/b19-11-
Standard InChI Key LSVSVBMEESHALD-ODLFYWEKSA-N
SMILES CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4

Introduction

Chemical Structure and Nomenclature

Structural Composition

The molecule comprises a 2,3-dihydrobenzofuran core, a bicyclic system featuring a fused benzene and furan ring with partial saturation. At the C2 position, a (Z)-configured 2-methylbenzylidene group (C6H4CH3\text{C}_6\text{H}_4\text{CH}_3) is attached via a conjugated double bond, while the C6 position is esterified with a furan-2-carboxylate moiety (C4H3O2\text{C}_4\text{H}_3\text{O}_2) . The stereochemistry at the double bond (Z-configuration) ensures specific spatial orientation critical for molecular interactions .

Systematic Nomenclature

Per IUPAC conventions, the compound is named as follows:

  • Parent structure: 2,3-dihydrobenzofuran-6-ol (dihydrobenzofuran with a hydroxyl group at C6).

  • Substituents:

    • C2: (Z)-2-methylbenzylidene (CH3C6H3CH=\text{CH}_3\text{C}_6\text{H}_3\text{CH}=).

    • C6: Furan-2-carboxylate ester (OCOC4H3O\text{OCOC}_4\text{H}_3\text{O}).
      The full name reflects these substituents in priority order: (Z)-2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate .

Synthesis and Characterization

Spectroscopic Characterization

Key analytical data for structurally similar compounds include:

  • HRMS: Molecular ion peak at m/z 347.09 [M+H]⁺ (calculated for C21H14O5\text{C}_{21}\text{H}_{14}\text{O}_5: 346.3 g/mol) .

  • ¹H NMR: Distinct signals for the dihydrobenzofuran protons (δ 3.2–3.5 ppm, AB system), aromatic protons (δ 6.8–7.9 ppm), and furan resonances (δ 6.5–7.4 ppm) .

  • X-ray Crystallography: Confirms the (Z)-configuration and planarity of the benzylidene double bond in analogues .

Physicochemical Properties

Thermodynamic Parameters

PropertyValue
Molecular FormulaC21H16O5\text{C}_{21}\text{H}_{16}\text{O}_5
Molecular Weight348.35 g/mol
ChromLogD (pH 7.4)~3.3 (estimated)
Aqueous Solubility≤80 µg/mL (FaSSIF)

The compound’s moderate lipophilicity (ChromLogD ≈ 3.3) and limited solubility suggest formulation challenges, necessitating prodrug strategies or nanoparticle delivery for in vivo applications .

Stability Profile

  • Photolytic Stability: Susceptible to UV-induced degradation due to the conjugated dienone system.

  • Metabolic Lability: The furan ring and ester linkage are prone to hepatic oxidation and esterase cleavage, respectively .

Biological Activity and Mechanisms

Bromodomain Inhibition

Analogous dihydrobenzofurans exhibit potent BET BD2 selectivity (>1000-fold over BD1), attributed to:

  • Hydrophobic Interactions: The 2-methylbenzylidene group engages BD2-specific residues (e.g., His433) via edge-to-face π-stacking .

  • Hydrogen Bonding: The 3-oxo group forms bidentate interactions with Asn429, stabilizing the binding pose .

Inhibitors like GSK973 (pIC₅₀ = 7.8 for BRD4 BD2) demonstrate anti-proliferative effects in cancer models, suggesting potential utility for the queried compound .

Pharmacokinetic Considerations

  • In Vitro Clearance: High rat hepatocyte clearance (8.6 mL/min/g) in analogues necessitates structural optimization .

  • Oral Bioavailability: Poor absorption (Fa < 30%) due to low solubility, though prodrug derivatives improve exposure .

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